N-[2-(3,4-diethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide
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Overview
Description
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-FLUOROBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a fluorobenzene ring, and a diethoxyphenyl ethyl chain, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-FLUOROBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the diethoxyphenyl ethyl intermediate, followed by the introduction of the fluorobenzene sulfonamide moiety. Common reagents used in these reactions include ethyl iodide, sodium ethoxide, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity. Advanced purification techniques, including chromatography and crystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-FLUOROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The fluorobenzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted fluorobenzenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-FLUOROBENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorobenzene ring may participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Similar structure but with methoxy groups instead of ethoxy groups.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide: Contains an additional isobutylphenyl group.
Uniqueness
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-FLUOROBENZENE-1-SULFONAMIDE is unique due to the presence of both ethoxy groups and a fluorobenzene sulfonamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H22FNO4S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C18H22FNO4S/c1-3-23-17-10-5-14(13-18(17)24-4-2)11-12-20-25(21,22)16-8-6-15(19)7-9-16/h5-10,13,20H,3-4,11-12H2,1-2H3 |
InChI Key |
PDALUUADZJKWTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)F)OCC |
Origin of Product |
United States |
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